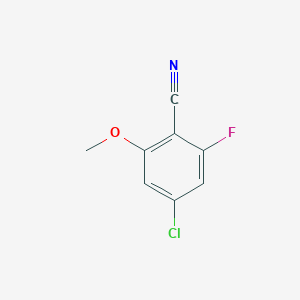
4-Chloro-2-fluoro-6-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-6-methoxybenzonitrile: is a chemical compound with the molecular formula C₈H₆ClFNO. Its structure consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group, along with a nitrile functional group. Here’s the chemical structure:
C₆H₄ClFNO
Métodos De Preparación
Synthetic Routes::
Direct Fluorination Method: This involves introducing fluorine directly onto the aromatic ring using a fluorinating agent.
Substitution Reaction: Starting from 4-chloro-6-methoxybenzonitrile, fluorine can replace the chlorine atom via nucleophilic substitution.
Sandmeyer Reaction: Involves diazotization of 4-chloro-6-methoxyaniline followed by replacement of the diazonium group with fluorine.
Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: 4-Chloro-2-fluoro-6-methoxybenzonitrile can undergo nucleophilic substitution reactions, replacing the chlorine or fluorine atom.
Oxidation/Reduction: While not common, it may participate in oxidation or reduction reactions.
Fluorinating Agents: Examples include hydrogen fluoride (HF) or reagents like Selectfluor.
Base-Catalyzed Substitution: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in polar solvents.
Sandmeyer Reaction: Sodium nitrite (NaN₃) for diazotization, followed by copper(I) fluoride (CuF) for fluorination.
Major Products:: The major product depends on the specific reaction conditions. It could be 4-fluoro-2-chloro-6-methoxybenzonitrile or this compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated as potential drug candidates due to its structural features.
Agrochemicals: Used in designing pesticides and herbicides.
Materials Science: Building blocks for functional materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. It may interact with cellular targets or enzymes, affecting biological processes.
Comparación Con Compuestos Similares
4-Methoxybenzonitrile: Similar in structure but lacks the fluorine substitution.
2-Fluoro-6-methoxybenzonitrile: Shares the methoxy and fluorine groups but lacks the chlorine.
Propiedades
Fórmula molecular |
C8H5ClFNO |
|---|---|
Peso molecular |
185.58 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
Clave InChI |
ORCMJSFIOSMTDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Cl)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)

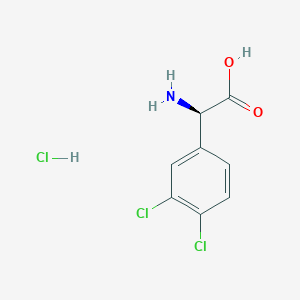
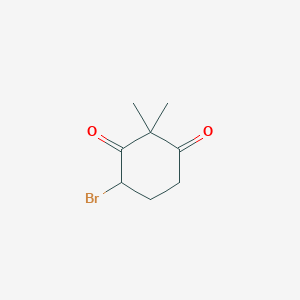
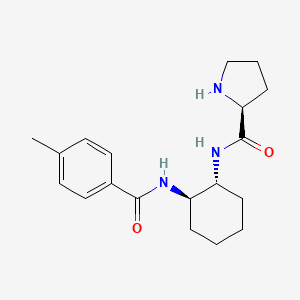
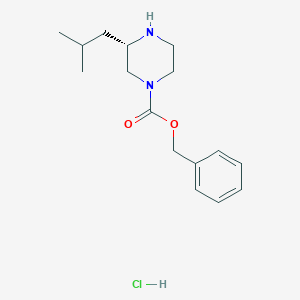
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
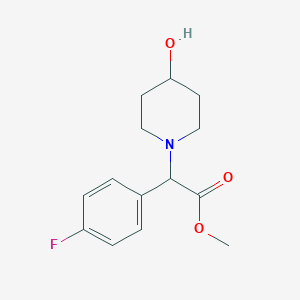
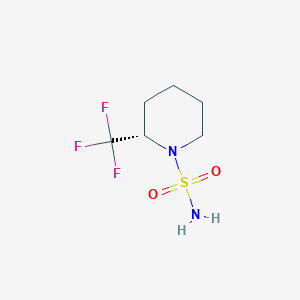
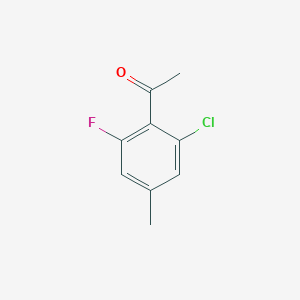
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
